7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Kinase inhibition Hsp70 Regioisomer comparison

7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the dihydrotriazolopyrimidine class, characterized by a 2,4-dichlorophenyl substituent at the 7‑position and a furan‑2‑yl group at the 5‑position of the partially saturated core. This scaffold is a bioisostere of purines and has been explored in kinase inhibition and receptor antagonism programs; however, compound‑specific biological annotation data are currently absent from major public repositories.

Molecular Formula C15H10Cl2N4O
Molecular Weight 333.2 g/mol
Cat. No. B12164628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC15H10Cl2N4O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C15H10Cl2N4O/c16-9-3-4-10(11(17)6-9)13-7-12(14-2-1-5-22-14)20-15-18-8-19-21(13)15/h1-8,13H,(H,18,19,20)
InChIKeyBPVDODLDYWEWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Structural & Baseline Characterization for Procurement Decisions


7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the dihydrotriazolopyrimidine class, characterized by a 2,4-dichlorophenyl substituent at the 7‑position and a furan‑2‑yl group at the 5‑position of the partially saturated core [1]. This scaffold is a bioisostere of purines and has been explored in kinase inhibition and receptor antagonism programs; however, compound‑specific biological annotation data are currently absent from major public repositories [2]. Computational target predictions based on chemical similarity (SEA) suggest potential interactions with kinases such as TYK2 and EPHB3, as well as the ion channel KCNMA1 and coagulation factor X, though none of these predictions have been experimentally confirmed for this compound [1].

Why Generic Substitution of 7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with Close Analogs Is Not Straightforward


Even within a narrow chemical series, minor substituent modifications on the dihydrotriazolopyrimidine scaffold can drastically alter biological activity profiles. For instance, the 2‑amino regioisomer 5‑(2,4‑dichlorophenyl)‑7‑(furan‑2‑yl)‑4,5,6,7‑tetrahydro[1,2,4]triazolo[1,5‑a]pyrimidin‑2‑amine exhibits only weak inhibition of heat shock protein 70 (Hsp70, IC₅₀ ~100 µM), whereas the des‑amino compound discussed here is predicted to engage entirely different targets [1]. Similarly, replacing the furan ring with a 4‑methylphenyl group (e.g., ChemDiv compound K832‑2955) results in a substantial shift in lipophilicity (ΔlogP ≈ +1.7) and polar surface area (ΔPSA ≈ −20 Ų), which can alter membrane permeability, off‑target promiscuity, and metabolic stability . These examples underscore that generic substitution within the triazolopyrimidine class cannot be assumed without comparative experimental verification.

Quantitative Differentiation Evidence for 7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Versus Key Comparators


Target Engagement Profile Differentiation from the 2‑Amino Regioisomer

The 2‑amino regioisomer 5‑(2,4‑dichlorophenyl)‑7‑(furan‑2‑yl)‑4,5,6,7‑tetrahydro[1,2,4]triazolo[1,5‑a]pyrimidin‑2‑amine (BDBM31690) was tested against human Hsp70 and exhibited an IC₅₀ of 100 µM, indicating very weak inhibition [1]. In contrast, SEA predictions for the target compound (ZINC23177367) suggest potential interactions with TYK2 kinase (P‑value 15), the ion channel KCNMA1 (P‑value 24), and coagulation factor X (P‑value 33), none of which are shared with the 2‑amino analog's known activity profile [2]. The absence of the 2‑amino group in the target compound abolishes Hsp70 binding while potentially enabling a distinct polypharmacology, though experimental confirmation is lacking.

Kinase inhibition Hsp70 Regioisomer comparison

Physicochemical Differentiation from the 4‑Methylphenyl Analog (K832‑2955)

The furan‑containing target compound (ZINC23177367) has a computed logP of 3.83 and a topological polar surface area (tPSA) of 59 Ų [1]. In contrast, the 4‑methylphenyl analog (ChemDiv K832‑2955) displays a substantially higher logP of 5.52 and a lower PSA of 38.6 Ų . The difference of ΔlogP ≈ 1.7 and ΔPSA ≈ 20 Ų suggests that the target compound is markedly less lipophilic and more polar, which may translate into superior aqueous solubility, reduced plasma protein binding, and a lower risk of phospholipidosis.

Lipophilicity Polar surface area ADME prediction

Hydrogen‑Bond Donor/Acceptor Capacity and Its Impact on Target Recognition

The target compound possesses one hydrogen‑bond donor and four hydrogen‑bond acceptors, yielding a donor/acceptor ratio of 0.25 [1]. The furan oxygen atom serves as an additional acceptor compared to carbon‑only aryl substituents. In the 4‑methylphenyl analog, only two acceptors and one donor are present (ratio 0.5) . The increased acceptor count in the target compound may facilitate specific polar interactions with protein backbone amides or side‑chain hydroxyl groups (e.g., serine/threonine kinase hinge regions), potentially enhancing binding affinity for certain targets.

Hydrogen bonding Molecular recognition Structure–activity relationships

Rotatable Bond Count and Conformational Flexibility

The target compound contains three rotatable bonds, one fewer than the 4‑methylphenyl analog (four rotatable bonds, owing to the additional methyl‑phenyl bond) [1]. Lower rotatable bond counts are generally associated with reduced conformational entropy penalties upon protein binding, potentially leading to improved ligand efficiency and higher binding affinity per heavy atom. This property contributes to the compound's favorable drug‑likeness profile.

Conformational entropy Ligand efficiency Drug-likeness

Optimal Application Scenarios for 7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Based on Evidence


Kinase Inhibitor Lead Discovery Requiring Low Lipophilicity

Given its computed logP of 3.83 and tPSA of 59 Ų, the compound is particularly well‑suited for kinase inhibitor programs where maintaining moderate lipophilicity is critical for avoiding off‑target toxicity and achieving favorable pharmacokinetics. Its predicted TYK2 engagement (SEA P‑value 15) provides a testable hypothesis for immunology or oncology applications [1].

Chemical Biology Probe Development for Ion Channel Targets

The SEA prediction for KCNMA1 (P‑value 24) suggests the compound could serve as a starting scaffold for the development of chemical probes targeting calcium‑activated potassium channels. Its hydrogen‑bond acceptor‑rich furan moiety may facilitate specific interactions within the channel pore or regulatory domains [1].

Comparative Selectivity Profiling Against Structurally Related Library Members

The clear physicochemical differentiation from the 4‑methylphenyl analog (ΔlogP ≈ −1.7, ΔPSA ≈ +20 Ų) makes this compound a valuable tool for assessing the impact of furan vs. aryl substitution on selectivity and ADME properties within the dihydrotriazolopyrimidine series .

Fragment‑Based or Structure‑Based Drug Design Campaigns

With only three rotatable bonds and a molecular weight of 333 Da, the compound lies at the upper boundary of fragment‑like space. Its rigidity and balanced polarity make it suitable for structure‑based optimization, where minimal conformational entropy loss upon binding is desired for efficient ligand optimization [1].

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